5-Hydroxymethyl-5,6-dihydrouridine
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Overview
Description
5-HydroxyMethyl uridine is a nucleoside with the chemical formula C10H14N2O7. It is a white crystalline solid, soluble in water and alcohol, but insoluble in non-polar solvents . This compound is a derivative of uridine, where the hydrogen atom at the 5-position of the uracil ring is replaced by a hydroxymethyl group.
Preparation Methods
The preparation of 5-HydroxyMethyl uridine can be achieved through several synthetic routes. Two common methods include:
Reaction with Methyl Alcohol: Uridine reacts with methyl alcohol in an acidic solvent to yield 5-HydroxyMethyl uridine.
Reaction with Formaldehyde: Uridine reacts with formaldehyde under alkaline conditions to form 5-HydroxyMethyl uridine.
Chemical Reactions Analysis
5-HydroxyMethyl uridine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form 5-formyluridine or further to 5-carboxyuridine.
Reduction: The compound can undergo reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions include 5-formyluridine and 5-carboxyuridine .
Scientific Research Applications
5-HydroxyMethyl uridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified nucleosides and nucleotides.
Biology: It is incorporated into RNA and DNA to study the effects of hydroxymethylation on genetic material.
Medicine: It is investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the development of diagnostic tools and as a standard in analytical chemistry
Mechanism of Action
The mechanism of action of 5-HydroxyMethyl uridine involves its incorporation into nucleic acids. It can be phosphorylated by specific kinases, such as 5-hydroxymethyluridine DNA kinase, which transfers the gamma phosphate from ATP to the hydroxymethyl moiety of 5-HydroxyMethyl uridine in polymeric DNA . This modification can affect the stability and function of nucleic acids, influencing various biological processes.
Comparison with Similar Compounds
5-HydroxyMethyl uridine is similar to other modified nucleosides, such as:
5-Methyluridine: Differing by the presence of a methyl group instead of a hydroxymethyl group.
5-Formyluridine: Formed by the oxidation of the hydroxymethyl group to a formyl group.
5-Carboxyuridine: Formed by further oxidation of the formyl group to a carboxyl group
The uniqueness of 5-HydroxyMethyl uridine lies in its specific hydroxymethyl modification, which provides distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C10H16N2O7 |
---|---|
Molecular Weight |
276.24 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H16N2O7/c13-2-4-1-12(10(18)11-8(4)17)9-7(16)6(15)5(3-14)19-9/h4-7,9,13-16H,1-3H2,(H,11,17,18)/t4?,5-,6-,7-,9-/m1/s1 |
InChI Key |
KOPMEOOYZLDBNC-KWCDMSRLSA-N |
Isomeric SMILES |
C1C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)CO |
Canonical SMILES |
C1C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CO |
Origin of Product |
United States |
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